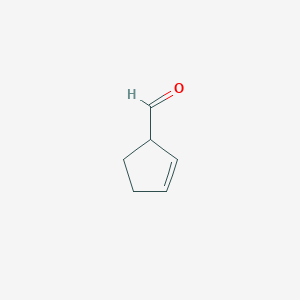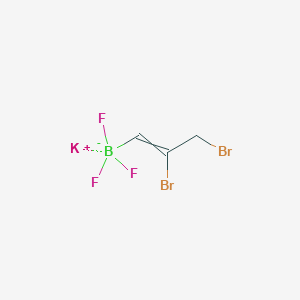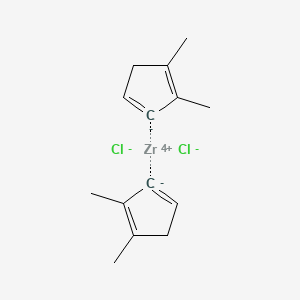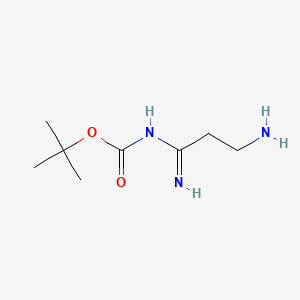
2-Cyclopentene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentene-1-carbaldehyde is an organic compound with the molecular formula C6H8O. It is a cyclic aldehyde, characterized by a five-membered ring with a double bond and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclopentene-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-cyclopentene-1-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Another method involves the hydroformylation of cyclopentene. This process uses a rhodium or cobalt catalyst in the presence of carbon monoxide and hydrogen to add a formyl group to the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale hydroformylation processes. The use of continuous flow reactors and optimized catalysts allows for efficient production with high yields. The reaction conditions are carefully controlled to ensure the selectivity and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclopentene-1-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the ring can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 2-Cyclopentene-1-carboxylic acid
Reduction: 2-Cyclopentene-1-methanol
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
2-Cyclopentene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 2-Cyclopentene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the ring also allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the double bond in the ring.
Cyclohexene-1-carbaldehyde: Similar structure with a six-membered ring.
2-Cyclohexene-1-carbaldehyde: Similar structure with a six-membered ring and a double bond.
Uniqueness
2-Cyclopentene-1-carbaldehyde is unique due to its five-membered ring with a double bond and an aldehyde functional group. This combination of features imparts distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.
Propriétés
IUPAC Name |
cyclopent-2-ene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1,3,5-6H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFPWQAMFVQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568564 |
Source


|
| Record name | Cyclopent-2-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-02-0 |
Source


|
| Record name | Cyclopent-2-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)




![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
